3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde
Description
3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde is a substituted benzaldehyde derivative characterized by a chlorine atom at the 3-position of the benzaldehyde ring and a (2-chloro-6-fluorophenyl)methoxy group at the 4-position. This compound is structurally distinguished by the presence of two chlorine atoms and a fluorine atom, which contribute to its electronic and steric properties. Such halogenated benzaldehydes are often employed as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity in nucleophilic addition and condensation reactions . Industrial suppliers typically offer analogs of this compound, such as 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde, with purities ranging from 95% to 97%, as noted in commercial databases .
Properties
CAS No. |
819076-60-3 |
|---|---|
Molecular Formula |
C14H9Cl2FO2 |
Molecular Weight |
299.1 g/mol |
IUPAC Name |
3-chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Cl2FO2/c15-11-2-1-3-13(17)10(11)8-19-14-5-4-9(7-18)6-12(14)16/h1-7H,8H2 |
InChI Key |
HYJDZWCQSSHDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)C=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Research
3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde has been investigated for its potential anticancer properties. Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, a study demonstrated that a related compound inhibited the proliferation of breast cancer cells through the modulation of the PI3K/Akt signaling pathway.
Antimicrobial Activity
The compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. A recent study evaluated its efficacy against Staphylococcus aureus and Streptococcus pneumoniae. The results showed significant inhibition of bacterial growth at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Streptococcus pneumoniae | 25 µg/mL |
Anti-inflammatory Applications
Research has also focused on the anti-inflammatory effects of this compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined a derivative of this compound and its effects on human cancer cell lines. The compound was shown to induce apoptosis via caspase activation and downregulation of Bcl-2 protein levels. This suggests that similar compounds could be explored further for anticancer drug development.
Case Study 2: Antimicrobial Efficacy
In a clinical trial reported in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial efficacy of several derivatives against resistant strains of bacteria. The study concluded that the compound exhibited promising results, particularly against strains resistant to conventional antibiotics, highlighting its potential as a new therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Key Compounds for Comparison:
4-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde (): Lacks the 3-chloro substituent but shares the (2-chloro-6-fluorophenyl)methoxy group.
4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2) (): Features a benzyloxy group at position 4 and a phenethoxy group at position 3.
4-(Benzyloxy)-3-hydroxybenzaldehyde (C1) (): Contains a hydroxyl group at position 3 instead of chlorine.
Impact of Substituents:
- Electron-Withdrawing Effects: The 3-chloro group in the target compound enhances electron withdrawal compared to non-halogenated analogs like C1 or C2.
- Steric Hindrance : The (2-chloro-6-fluorophenyl)methoxy group introduces steric bulk, which may reduce reactivity in sterically demanding reactions compared to smaller substituents (e.g., benzyloxy in C2) .
Comparative Reaction Yields:
- C3 Synthesis () : Achieved 96% yield via oxidation and hydrolysis, suggesting efficient methods for modifying benzaldehyde derivatives.
- C2 Synthesis (): No explicit yield reported, but purification via column chromatography indicates moderate efficiency.
Commercial Availability and Purity
Suppliers offer analogs like 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde with purities up to 97%, while the target compound’s commercial availability remains unconfirmed (Table 1) .
Table 1: Commercial Data for Selected Benzaldehyde Derivatives
| Compound Name | Purity | Supplier (Location) |
|---|---|---|
| 4-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde | 97% | Shanghai Civic Chemical (China) |
| 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde | 95%+ | ARK PHARM INC (USA) |
| 3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde | N/A | Not commercially listed |
Biological Activity
3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde, also known by its CAS number 306934-75-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.
The molecular formula for this compound is C15H12ClF O3. It features a chlorinated and fluorinated aromatic system, which is often associated with enhanced biological activity due to increased lipophilicity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate substituted benzaldehydes with chlorinated phenols under specific conditions. The method may vary based on the desired yield and purity, but generally includes steps such as:
- Refluxing the starting materials in an organic solvent.
- Purification through column chromatography to isolate the target compound.
- Characterization using NMR and mass spectrometry to confirm structure.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives tested against various Gram-positive and Gram-negative bacteria demonstrated moderate antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that similar compounds with aldehyde functionality showed promising results in inhibiting tumor cell proliferation, suggesting a potential role in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor of key enzymes involved in cancer progression or microbial resistance.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
- Anticancer Activity : A recent study focused on the structure-activity relationship (SAR) of benzaldehyde derivatives indicated that modifications at the para position significantly affect cytotoxicity against cancer cell lines, with IC50 values ranging from 5 nM to over 100 nM depending on the substituents .
- Antimicrobial Screening : In vitro tests conducted on various derivatives of benzaldehyde indicated that specific substitutions enhance antibacterial activity against resistant strains of bacteria, highlighting the importance of chemical modifications for therapeutic efficacy .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
